![molecular formula C6H12ClN3OS B2755680 [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride CAS No. 2408965-59-1](/img/structure/B2755680.png)
[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” belongs to a class of organic compounds known as 1,3,4-thiadiazoles . These are aromatic heterocyclic compounds containing a 1,3,4-thiadiazole moiety .
Molecular Structure Analysis
The molecular structure of this compound would include a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . The ethoxymethyl group is attached to the 5-position of the thiadiazole ring .Chemical Reactions Analysis
1,3,4-thiadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “this compound” can participate in would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. As a 1,3,4-thiadiazole derivative, it would be expected to have the properties typical of aromatic heterocycles .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis of thiadiazole derivatives and evaluated their antimicrobial and antifungal properties. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Another study synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, which showed moderate activity against bacterial and fungal species, indicating potential as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Applications
Research on thiadiazole derivatives has also extended to anticancer applications. A notable study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, which exhibited high singlet oxygen quantum yield. These properties make them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Another study focused on the design, synthesis, and biological evaluation of 2-amido-1,3,4-thiadiazole derivatives, finding that certain compounds showed significant cytotoxic effects against human tumor cell lines, indicating their potential as anticancer agents (Almasirad et al., 2016).
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Some 1,3,4-thiadiazole derivatives have been found to have antimicrobial, antifungal, and anticancer activities . The specific mechanism of action of “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” would need to be determined through further study .
Safety and Hazards
Direcciones Futuras
The future directions for research on “[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS.ClH/c1-2-10-4-6-9-8-5(3-7)11-6;/h2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQOGUGCERBLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
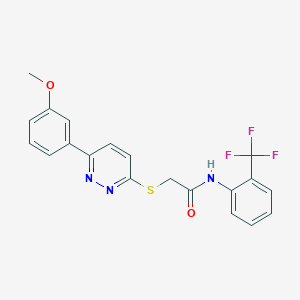

![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)
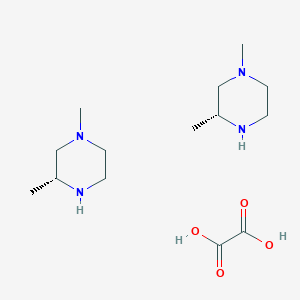
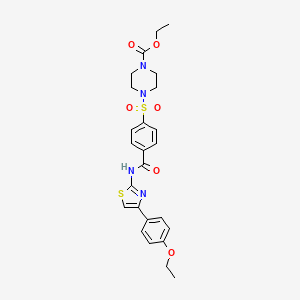

![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
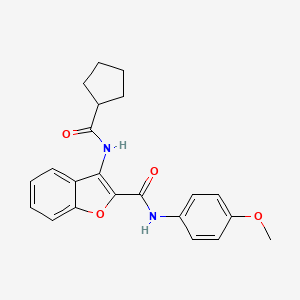
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)
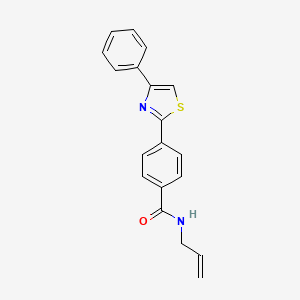
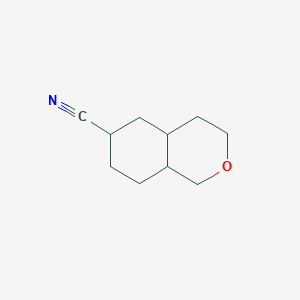
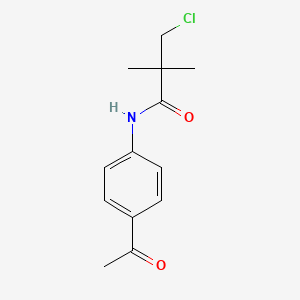
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
